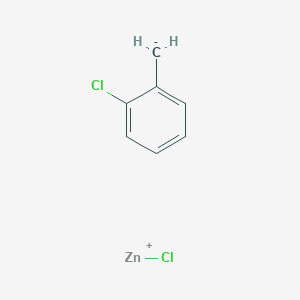

1-chloro-2-methanidylbenzene;chlorozinc(1+)

CAS No.:

Cat. No.: VC16557831

Molecular Formula: C7H6Cl2Zn

Molecular Weight: 226.4 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C7H6Cl2Zn |

|---|---|

| Molecular Weight | 226.4 g/mol |

| IUPAC Name | 1-chloro-2-methanidylbenzene;chlorozinc(1+) |

| Standard InChI | InChI=1S/C7H6Cl.ClH.Zn/c1-6-4-2-3-5-7(6)8;;/h2-5H,1H2;1H;/q-1;;+2/p-1 |

| Standard InChI Key | GUHAQRYHECFSSL-UHFFFAOYSA-M |

| Canonical SMILES | [CH2-]C1=CC=CC=C1Cl.Cl[Zn+] |

Introduction

Chemical Identity and Structural Characteristics

Molecular Composition and Nomenclature

The compound’s IUPAC name, 1-chloro-2-methanidylbenzene;chlorozinc(1+), reflects its dual-component structure: a 2-chlorobenzyl anion ([CH₂C₆H₄Cl]⁻) coordinated to a chlorozinc(1+) cation ([ZnCl]⁺). This ionic association arises from the reaction of 2-chlorotoluene (C₆H₅CH₂Cl) with zinc metal, forming a benzylzinc intermediate stabilized by chloride ligands . Alternative designations include 2-chlorobenzylzinc chloride and the CAS registry number 312624-11-6 .

Table 1: Key Molecular Descriptors

| Property | Value | Source |

|---|---|---|

| Molecular formula | C₇H₆Cl₂Zn | |

| Average molecular weight | 226.4 g/mol | |

| SMILES notation | [CH₂-]C₁=CC=CC=C₁Cl.Cl[Zn+] | |

| InChI key | GUHAQRYHECFSSL-UHFFFAOYSA-M |

Geometric and Electronic Configuration

X-ray crystallography of analogous organozinc compounds, such as di(2-chlorobenzyl)tin dichloride, reveals distorted trigonal bipyramidal geometries around the metal center, with τ values of ~0.60 indicating intermediate symmetry between square pyramidal and trigonal bipyramidal arrangements . In 1-chloro-2-methanidylbenzene;chlorozinc(1+), the zinc atom likely adopts a tetrahedral coordination sphere, binding to the benzyl carbanion’s methanidyl group, two chloride ligands, and a solvent molecule (e.g., tetrahydrofuran) . The Sn⋯Cl non-covalent interactions observed in related structures (3.4134 Å) suggest potential weak Zn⋯Cl associations in this compound, influencing its solubility and stability.

Synthesis and Purification

Preparation via Direct Metallic Insertion

The standard synthesis involves the oxidative insertion of zinc metal into 2-chlorobenzyl chloride (C₆H₄ClCH₂Cl) in anhydrous tetrahydrofuran (THF) under inert atmosphere :

Reaction 1

This method parallels the preparation of benzylzinc bromide, where zinc powder reacts with benzyl halides at reflux temperatures . The product is typically isolated as a 0.5 M solution in THF, with yields exceeding 85% after filtration and solvent removal .

Analytical Validation

Purity assessment employs nuclear magnetic resonance (NMR) spectroscopy, with characteristic signals at δ 3.22 ppm (singlet, –CH₂– group) and δ 7.06–7.38 ppm (multiplet, aromatic protons) in the ¹H NMR spectrum . Infrared spectroscopy confirms Zn–Cl bonding via absorption bands near 500 cm⁻¹, while the S=O stretch at 988 cm⁻¹ in related sulphoxide complexes provides a benchmark for identifying coordinating solvents .

Reactivity and Catalytic Applications

Negishi Cross-Coupling Reactions

As a transmetallation agent, 1-chloro-2-methanidylbenzene;chlorozinc(1+) enables the synthesis of biaryl and heteroaryl methanes via palladium-catalyzed couplings. For example, reacting with 3,6-dichloropyridazine (C₄H₂Cl₂N₂) in the presence of Pd(PPh₃)₄ yields 6-benzyl-3-chloropyridazine (C₁₁H₈ClN₂) with 65–72% efficiency :

Reaction 2

This reactivity profile aligns with broader trends in benzylzinc chemistry, where electron-withdrawing substituents (e.g., Cl) enhance the electrophilicity of the aromatic ring, facilitating nucleophilic attack on π-deficient heterocycles .

Pharmaceutical Intermediate Synthesis

The compound’s utility extends to constructing methylene-bridged diazines, precursors to antipsychotic agents and kinase inhibitors. Kasatkin et al. demonstrated its use in preparing 2-(dimethylaminomethyl)-isoxazolo-pyridobenzazepines, leveraging the benzyl group’s spatial bulk to modulate bioactivity .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume